

2-Hydroxyacetophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Hydroxyacetophenone

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An In-depth Review of the Molecular Characteristics, Synthesis, and Biological Significance of a Versatile Phenolic Ketone

Abstract

2-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, is a molecule of significant interest in the fields of chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its fundamental molecular properties, established and novel synthetic routes, and its applications, particularly within the realm of drug discovery and development. Detailed experimental protocols for key synthetic methodologies are presented, and its role in modulating critical signaling pathways is discussed and visualized. This document aims to serve as a thorough resource for researchers, scientists, and professionals, offering a detailed understanding of this versatile compound.

Core Molecular and Physical Properties

2-Hydroxyacetophenone, also known as o-hydroxyacetophenone or 2-acetylphenol, is an aromatic organic compound. Its core structure consists of an acetophenone scaffold with a hydroxyl group substituted at the ortho position of the phenyl ring. This substitution is pivotal to its chemical reactivity and biological activity.

Chemical Identity and Molecular Weight

The fundamental identifiers and properties of **2-Hydroxyacetophenone** are summarized in the table below for quick reference.

Property	Value	Citation(s)
Molecular Formula	C ₈ H ₈ O ₂	[1][2][3]
Molecular Weight	136.15 g/mol	[1][2][3]
CAS Number	118-93-4	[1][2][3]
IUPAC Name	1-(2-hydroxyphenyl)ethanone	[2]
Synonyms	2-Acetylphenol, o-Hydroxyacetophenone	[1][2]

Physicochemical Data

The physical and chemical properties of **2-Hydroxyacetophenone** are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Citation(s)
Appearance	Slightly yellow to orange powder or clear yellow to brown liquid	[4][5]
Melting Point	4 - 6 °C	[6]
Boiling Point	213 °C at 717 mmHg	[6]
Density	1.131 g/mL at 25 °C	[3]
Solubility	Soluble in water, ether, ethanol, and chloroform.	[4]
Vapor Pressure	0.00748 mmHg	[6]

Synthesis of 2-Hydroxyacetophenone

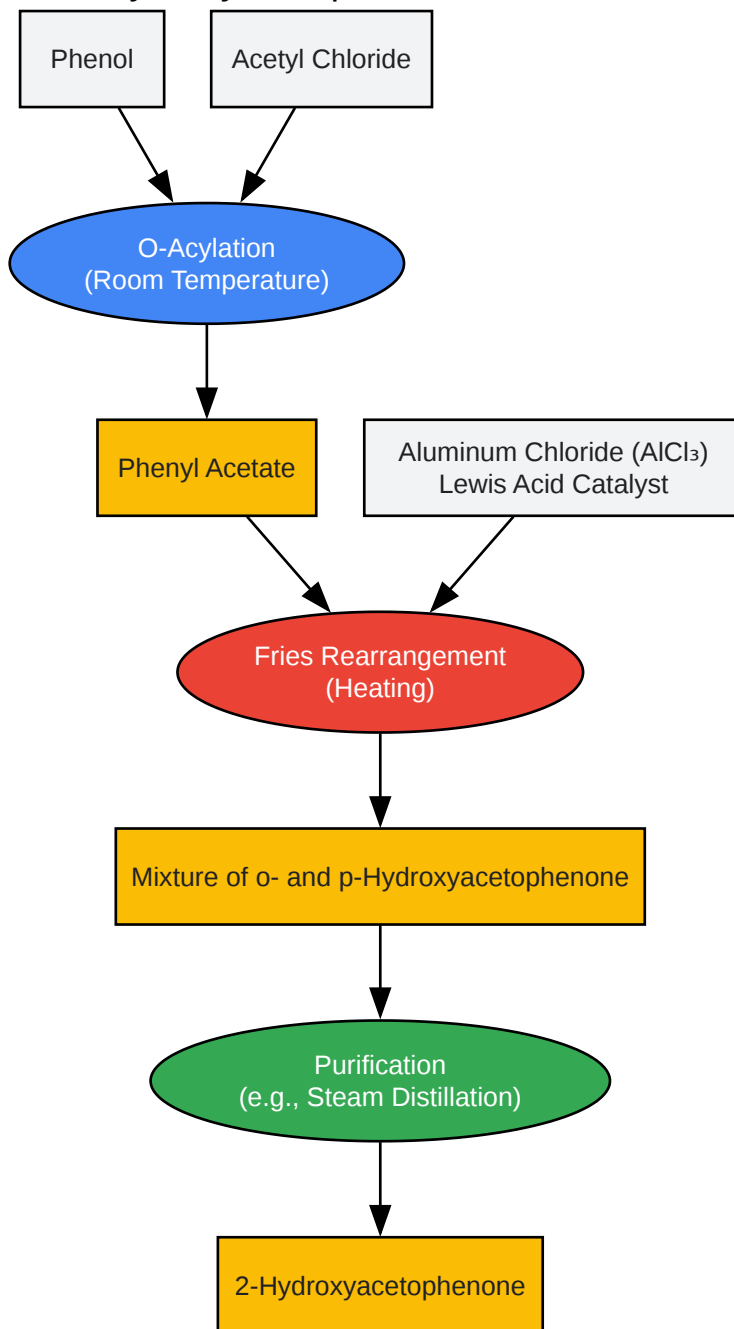
The synthesis of **2-Hydroxyacetophenone** is primarily achieved through two main strategies: the Fries rearrangement of phenyl acetate and, more recently, through biocatalytic routes. The choice of method often depends on factors such as desired yield, isomer selectivity, and sustainability considerations.

Chemical Synthesis: The Fries Rearrangement

The Fries rearrangement is a classic and widely used method for synthesizing hydroxyaryl ketones.^[3] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho and para hydroxy aryl ketones, catalyzed by a Lewis acid, typically aluminum chloride (AlCl_3).^[3] The reaction temperature can influence the ratio of the ortho and para isomers, with higher temperatures generally favoring the formation of the ortho-product, **2-Hydroxyacetophenone**.^[3]

The overall synthetic workflow can be visualized as a two-step process: O-acylation of phenol followed by the intramolecular Fries rearrangement.

Synthesis of 2-Hydroxyacetophenone via Fries Rearrangement



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Workflow for the synthesis of **2-Hydroxyacetophenone**.

This protocol is adapted from established procedures for the synthesis of **2-Hydroxyacetophenone** from phenol.[3]

Step 1: Synthesis of Phenyl Acetate (O-Acylation)

- Materials:
 - Phenol (14.1 g, 0.15 mol)
 - Acetyl chloride (14.13 g, 0.18 mol)
 - Cyclohexane (40 ml)
 - Sodium bicarbonate solution
 - Anhydrous sodium sulfate
- Procedure:
 - In a three-neck flask equipped with a magnetic stirrer, dissolve phenol and acetyl chloride in cyclohexane.
 - Stir the reaction mixture at room temperature for 2-3 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution to a pH of approximately 8.
 - Transfer the mixture to a separatory funnel and collect the organic phase.
 - Dry the organic phase over anhydrous sodium sulfate. The resulting solution of phenyl acetate can be used directly in the next step.

Step 2: Fries Rearrangement to **2-Hydroxyacetophenone**

- Materials:
 - Phenyl acetate solution from Step 1
 - Anhydrous aluminum chloride (AlCl_3) (16 g, 0.12 mol)

- 5% Hydrochloric acid solution
- Ethyl acetate
- Procedure:
 - To the flask containing the phenyl acetate solution, carefully add anhydrous aluminum chloride in portions.
 - Heat the mixture to reflux at a temperature of 120-140°C for 1.5 hours. Higher temperatures in this range favor the formation of the ortho isomer.[3][7][8]
 - Monitor the reaction completion by TLC.
 - After the reaction is complete, cool the flask to room temperature.
 - Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.
 - Extract the product three times with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure.
 - The crude product can be further purified by steam distillation or crystallization to isolate **2-Hydroxyacetophenone**. [3][8]

Biocatalytic Synthesis

A more recent and sustainable approach to synthesizing **2-Hydroxyacetophenone** involves a whole-cell biocatalyst system.[9] This method utilizes engineered *Escherichia coli* to co-express two key enzymes: a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A).[9][10] This bienzymatic cascade converts racemic styrene oxide into **2-Hydroxyacetophenone**. [9][10]

This protocol is a summary of the biocatalytic method described in the literature.[9]

- Materials:

- Engineered E. coli strain co-expressing StEH1 and ADH-A variant.
- 2xYT growth medium with appropriate antibiotics (e.g., ampicillin and kanamycin).
- IPTG and L-arabinose for protein expression induction.
- Racemic styrene oxide.
- Procedure:
 - Culture the engineered E. coli in 2xYT medium at 25°C with shaking.
 - When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4, induce protein expression by adding IPTG and L-arabinose.
 - One hour after induction, add neat racemic styrene oxide to the culture to a final concentration of 10 mM.
 - Continue incubation at 25°C with shaking for up to four days.
 - Monitor the production of **2-Hydroxyacetophenone** in the culture supernatant by taking aliquots at regular intervals and analyzing them by HPLC.

Applications in Research and Drug Development

2-Hydroxyacetophenone is a valuable building block in organic synthesis and medicinal chemistry.[5][11][12] Its utility stems from the presence of two reactive functional groups—the hydroxyl and acetyl groups—which can be readily modified to create a diverse range of derivatives.[11][12]

Intermediate in Pharmaceutical Synthesis

2-Hydroxyacetophenone serves as a key precursor for the synthesis of various biologically active molecules.

- Chalcones: It is a common starting material for the synthesis of chalcones, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[13]

- **Liver X Receptor (LXR) Agonists:** Derivatives of **2-Hydroxyacetophenone** have been identified as effective linkers in the design of potent and selective LXR β agonists, which are being investigated for the treatment of atherosclerosis.
- **Anticoagulants:** It is a precursor in the synthesis of certain 3-substituted 4-hydroxycoumarins, which are used as vitamin K dependent anticoagulants.[14]

Biological and Pharmacological Activities

Beyond its role as a synthetic intermediate, **2-Hydroxyacetophenone** and its derivatives exhibit intrinsic biological activities. The compound is found naturally in various plants and contributes to their defense mechanisms and medicinal properties.[2]

- **Anti-inflammatory Activity:** **2-Hydroxyacetophenone** and its derivatives have been shown to possess anti-inflammatory properties. This is partly attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[4][6]
- **Antioxidant Activity:** As a phenolic compound, **2-Hydroxyacetophenone** can act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[4][11] It is used in the synthesis of chalcones that show potent antioxidant activity.[15]
- **Antimicrobial Effects:** Certain derivatives of **2-Hydroxyacetophenone** have demonstrated antibacterial activity against Gram-negative bacteria such as *E. coli* and *K. pneumoniae*. [3]

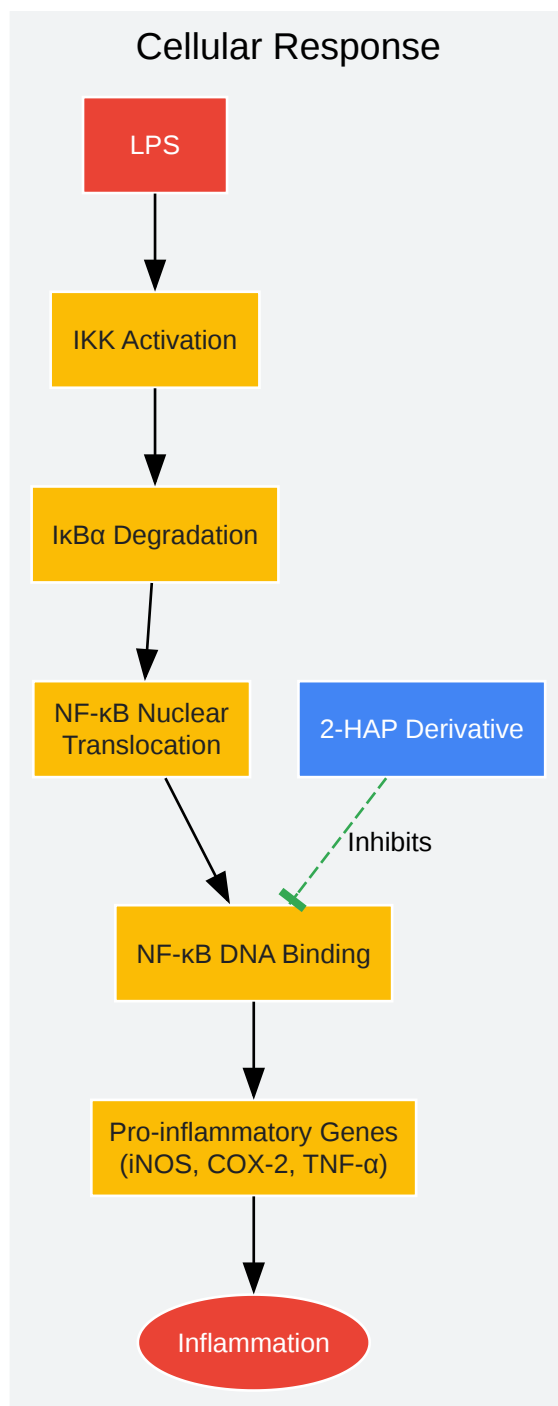
Mechanism of Action and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of **2-Hydroxyacetophenone** and its derivatives. Two key signaling pathways that are modulated are the NF- κ B and Nrf2 pathways, which are central to the cellular response to inflammation and oxidative stress.

Inhibition of the NF- κ B Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the NF- κ B protein translocates to the nucleus and induces the

expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF- α .^{[1][16]} A derivative of **2-Hydroxyacetophenone**, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to inhibit the LPS-induced activation of the NF- κ B pathway.^[1] It achieves this by reducing NF- κ B's ability to bind to DNA, thereby suppressing the expression of downstream inflammatory mediators.^[1]

Inhibition of NF- κ B Pathway by 2-HAP Derivative

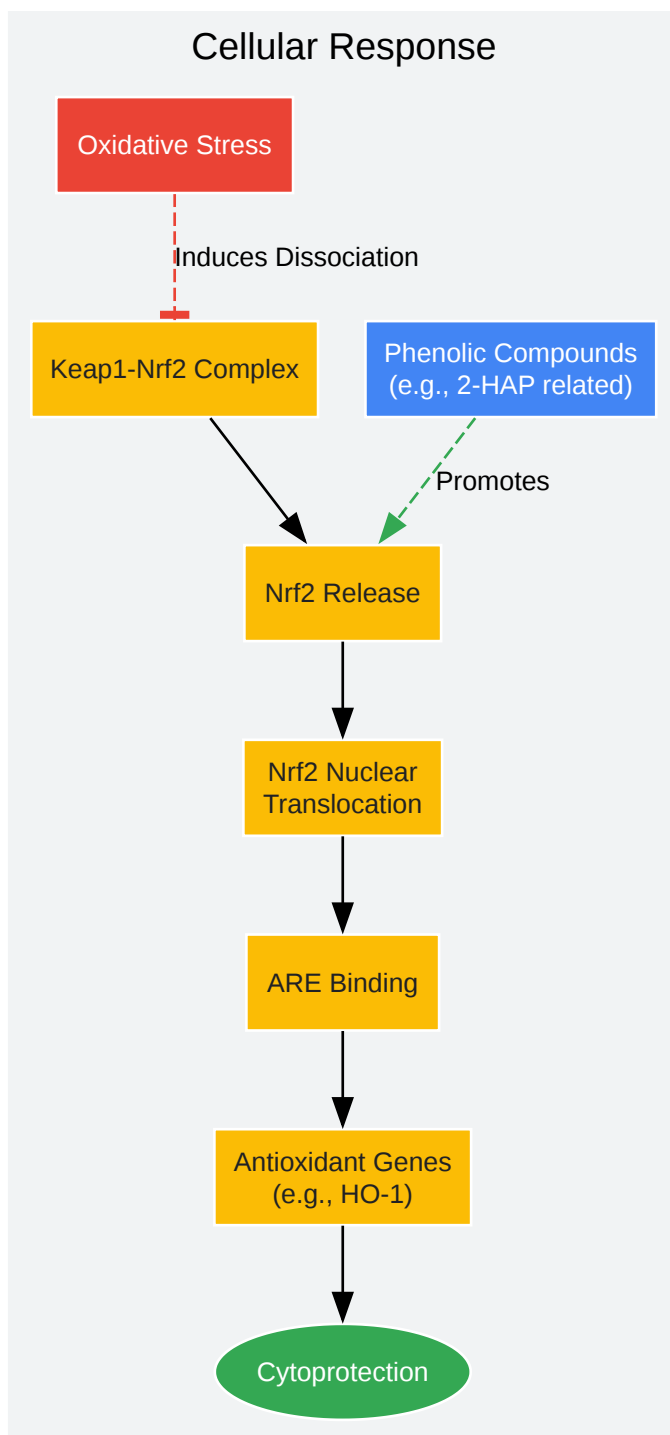
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2-HAP derivative inhibits NF- κ B DNA binding.

Activation of the Nrf2 Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), leading to their expression and a subsequent reduction in oxidative stress.[2] While direct studies on 2-HAP are limited, related phenolic compounds are known activators of this pathway. For instance, 3,4-dihydroxyacetophenone has been shown to upregulate Nrf2 and HO-1 expression, thereby protecting cells from oxidative damage.[2]

Potential Activation of Nrf2 Pathway



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Phenolic compounds can activate the Nrf2 antioxidant pathway.

Conclusion

2-Hydroxyacetophenone is a molecule with a well-established foundation in organic chemistry and a growing significance in pharmacology and drug development. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for creating complex molecular architectures. Furthermore, the inherent biological activities of **2-Hydroxyacetophenone** and its derivatives, particularly their anti-inflammatory and antioxidant properties mediated through key signaling pathways like NF- κ B and Nrf2, underscore their potential as therapeutic agents or leads. This guide provides a consolidated resource of its chemical properties, synthetic methodologies, and biological relevance, intended to facilitate further research and application of this important compound.

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